2,2-Difluoroethyl acetate
Overview
Description
Synthesis Analysis
The synthesis of 2,2-difluoroethyl acetate and related compounds often involves the generation and reaction of difluorocarbene. For instance, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been demonstrated to act as an efficient source of difluorocarbene under specific conditions, showing reactivity characteristics comparable to those of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) (Eusterwiemann, Martínez, & Dolbier, 2012). Additionally, 2-bromo-3,3-difluoroallylic acetates have been synthesized via the reaction of carbonyl compounds with 1-bromo-2,2-difluorovinyllithium followed by acetylation, leading to the formation of 1,1-difluoroallenes (Yokota, Fuchibe, Ueda, Mayumi, & Ichikawa, 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 2,2-difluoroethyl acetate, such as optically pure bis(pentafluorophenyl)ethane-1,2-diol, has been elucidated using techniques like X-ray structural analysis. These studies reveal interesting packing patterns and interactions at the molecular level, indicative of the compound's structural complexity and potential for diverse chemical interactions (Sakai et al., 2000).
Chemical Reactions and Properties
2,2-Difluoroethyl acetate and its derivatives participate in a variety of chemical reactions, showcasing their versatility as synthetic intermediates. For example, radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers have been employed in the synthesis of compounds such as 3,3-difluoro-GABA, highlighting the method's utility in introducing difluoro groups into organic molecules (Kondratov et al., 2015).
Physical Properties Analysis
The physical properties of 2,2-difluoroethyl acetate derivatives, such as their boiling points, melting points, and solubilities, are crucial for their application in various chemical syntheses and processes. Although specific data on 2,2-difluoroethyl acetate itself was not found, closely related compounds demonstrate significant interest in understanding these properties for practical applications.
Chemical Properties Analysis
The chemical properties of 2,2-difluoroethyl acetate, such as reactivity, stability, and compatibility with various chemical reagents, play a pivotal role in its utility as a building block in organic synthesis. The ability to generate difluorocarbene from precursors like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and its subsequent reactions underscore the compound's significance in synthesizing difluorinated organic compounds (Dilman & Levin, 2018).
Scientific Research Applications
Difluorocarbene Generation and Reactions :
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) has been used as an efficient source of difluorocarbene, showing comparable reactivity to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) under high concentration, high-temperature conditions (Eusterwiemann, Martínez, & Dolbier, 2012).
Synthesis of Fluoroorganic Compounds :
- 2-Bromo-3,3-difluoroallylic acetates can be prepared by reacting carbonyl compounds with 1-bromo-2,2-difluorovinyllithium, followed by acetylation, leading to the synthesis of 1,1-difluoroallenes (Yokota et al., 2009).
- 2,2-Difluoroketene silyl acetal, derived from methyl difluoroiodoacetate, reacts with α,β-unsaturated carbonyl compounds to produce difluoro analogs of amino acids such as glutamic acid and lysine (Kitagawa, Hashimoto, Kobayashi, & Taguchi, 1990).
Environmental Applications :
- Studies on acetate-utilizing bacteria at environmental research sites have implications for understanding the use of acetates, including fluorinated compounds, in bioremediation and ecological studies (Kerkhof, Williams, Long, & McGuinness, 2011).
Electrochemistry and Battery Technology :
- Research on highly concentrated LiBF4/fluorinated ethyl acetate-based electrolyte solutions for lithium-ion batteries shows the relevance of fluorinated acetates in improving charge/discharge performance and safety of batteries (Doi, Fujii, & Inaba, 2021).
Safety Assessments in Food Contact Materials :
- Various studies have evaluated the safety of substances like perfluoro acetic acid and its derivatives, including 2,2-difluoroethyl acetate, for use in food contact materials (Flavourings, 2010, 2011, 2014).
Safety And Hazards
2,2-Difluoroethyl acetate may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to move the person to fresh air and keep them comfortable for breathing .
properties
IUPAC Name |
2,2-difluoroethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJLHSIZFYNAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165789 | |
Record name | 2,2-Difluoroethylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl acetate | |
CAS RN |
1550-44-3 | |
Record name | 2,2-Difluoroethylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Difluoroethylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoroethyl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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